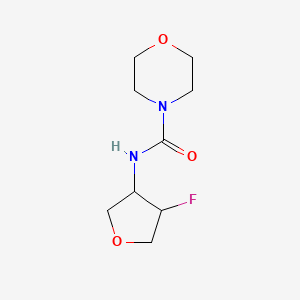

N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

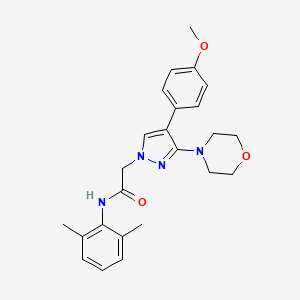

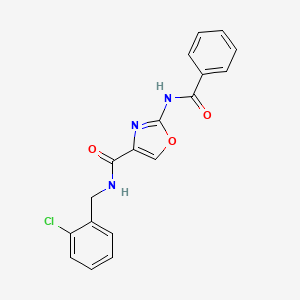

“N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide” is a chemical compound that contains a morpholine ring and a carboxamide group. Morpholine is a common moiety in various pharmaceuticals and biologically active compounds . The carboxamide group is also a significant functional group found in many biologically relevant molecules .

Synthesis Analysis

While specific synthesis methods for “N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide” are not available, morpholine derivatives are generally synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides revealed significant antibacterial properties . Notably, compounds 8d, 8i, 8j, and 8l exhibited potent activity against both gram-negative (e.g., Enterobacter aerogenes, Escherichia coli) and gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) bacterial strains. Compound 8d, in particular, displayed superior activity against Enterobacter aerogenes with a minimal inhibitory concentration (MIC) value of 114 ± 0.48 µg/mL. These findings suggest that N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide derivatives could serve as promising antibacterial agents.

DNA Gyrase Inhibition

In silico studies demonstrated that the synthesized compounds also act as DNA gyrase enzyme inhibitors. Molecular docking simulations using Molegro Virtual Docker (MVD) identified ligands responsible for antibacterial activity. Notably, compounds 8k, 8l, 8i, and 8h exhibited favorable moldock scores, indicating their potential as DNA gyrase inhibitors .

Medicinal Chemistry Prospects

The morpholine tetrazole hybrids represent an exciting avenue for medicinal chemists working in antibacterial research. Their diverse mechanisms of action and promising antibacterial properties make them attractive candidates for future drug development .

N-Substituted Benzoxazole Derivatives

While not directly related to N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide, another compound—N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole—was synthesized using a facile route. This compound may have its own unique applications .

Boric Acid Derivatives

N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, a boric acid derivative, was obtained through a two-step substitution reaction. While distinct from our target compound, it highlights the versatility of fluorinated derivatives in various chemical contexts .

Mechanism of Action

Target of Action

Morpholine derivatives are known to have a wide variety of pharmacological activities

Biochemical Pathways

Morpholine derivatives are known to be involved in a variety of biochemical pathways due to their wide range of pharmacological activities .

Result of Action

Morpholine derivatives are known to have a wide range of effects due to their diverse pharmacological activities .

properties

IUPAC Name |

N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O3/c10-7-5-15-6-8(7)11-9(13)12-1-3-14-4-2-12/h7-8H,1-6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVKNQTZISLSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2COCC2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorooxolan-3-yl)morpholine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)

![3-(4-((4,7-Dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)benzonitrile](/img/structure/B2537533.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2537546.png)